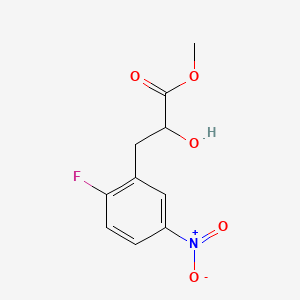
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-5-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-methoxy-5-nitrophenyl)-2-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its interaction with biological membranes and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester group also adds to its distinctiveness, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10FNO5 |
|---|---|
Molekulargewicht |
243.19 g/mol |
IUPAC-Name |
methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-4-7(12(15)16)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |
InChI-Schlüssel |
PVHCGFPGCDENPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


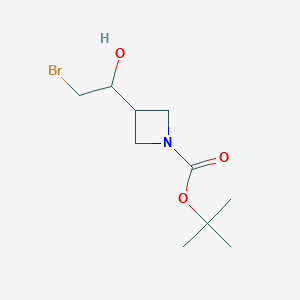
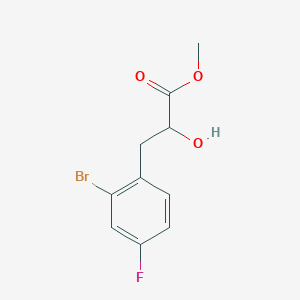
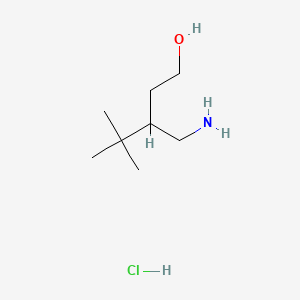
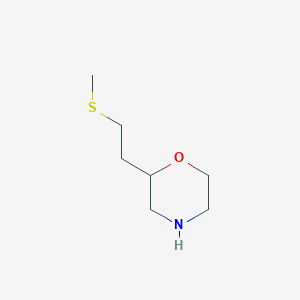
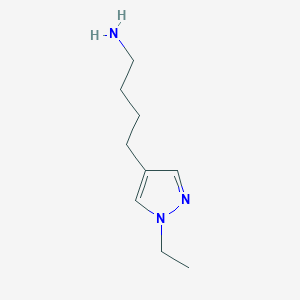
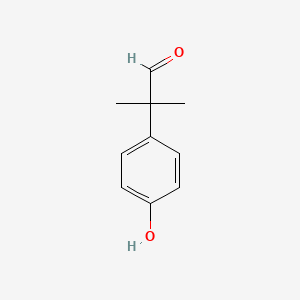
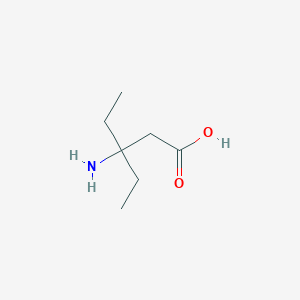
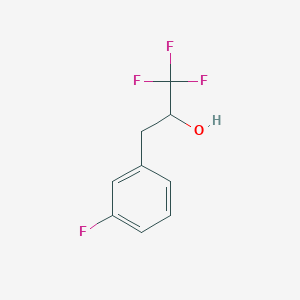
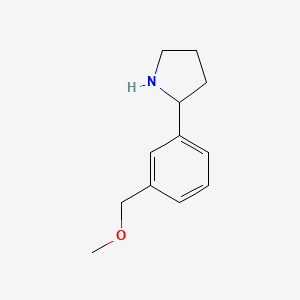
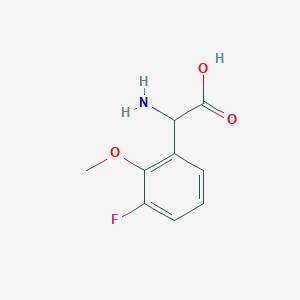
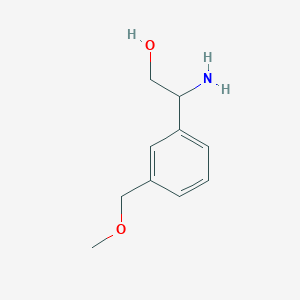
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


